N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a dichlorophenyl group
Scientific Research Applications
N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
SR-01000309799, also known as MS-0749, primarily targets the Nuclear receptor subfamily 1 group D member 1 (NR1D1) and Nuclear receptor subfamily 1 group D member 2 (NR1D2) . These receptors are part of the REV-ERB family and play a crucial role in regulating circadian rhythms and metabolism .
Mode of Action
SR-01000309799 acts as an agonist for NR1D1 and NR1D2 . By binding to these receptors, it modulates normal metabolism processes and energy utilization in the body . The specific interaction between SR-01000309799 and its targets leads to changes in gene expression, which can have downstream effects on various biological processes .
Biochemical Pathways
Given its targets, it is likely to influence pathways related to circadian rhythms and metabolism
Pharmacokinetics
Pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties . Some patient-related factors (e.g., renal function, genetic makeup, sex, age) can be used to predict the pharmacokinetic parameters in populations .
Result of Action
The molecular and cellular effects of SR-01000309799 are largely due to its action on NR1D1 and NR1D2. By acting as an agonist for these receptors, SR-01000309799 can influence gene expression and modulate various biological processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, humidity, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 3,4-dichloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine
Benzofuran derivatives: Known for their biological activities such as anti-tumor and antibacterial properties.
Thiadiazole derivatives: Widely studied for their pharmacological potential.
Uniqueness
This compound stands out due to its unique combination of a thiadiazole ring, a furan ring, and a dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS/c1-8(12-3-2-6-22-12)18-20-14-21-19-13(23-14)17-9-4-5-10(15)11(16)7-9/h2-7H,1H3,(H,17,19)(H,20,21)/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQSBFZBGLDDA-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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